2-Fold Higher Oral Pressor Activity in Man Compared to Equimolar Etilefrine
In a head-to-head clinical trial comparing equimolar oral doses of etilefrine pivalate and etilefrine in patients with orthostatic dysregulation, etilefrine pivalate demonstrated significantly greater pressor activity . The study reported that etilefrine pivalate was 'nearly twice as active as etilefrine' in augmenting systolic blood pressure, a key pharmacodynamic endpoint for this class .
| Evidence Dimension | Relative oral pressor activity |
|---|---|
| Target Compound Data | Systolic blood pressure increase |
| Comparator Or Baseline | Etilefrine |
| Quantified Difference | Nearly 2-fold higher activity for etilefrine pivalate |
| Conditions | Equimolar oral doses in patients with orthostatic dysregulation |
Why This Matters
For experimental or industrial applications requiring consistent, high oral efficacy of an etilefrine-like agonist, etilefrine pivalate provides a 2-fold activity advantage over the parent drug, reducing the required dose and potentially minimizing dose-related variability.
- [1] Jansen W, Seibel K, Bühling M. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man. Arzneimittelforschung. 1985;35(7):1083-1085. PMID: 2864936. View Source
